4-Bromo-3'-chloro-1,1'-biphenyl

Descripción general

Descripción

Molecular Structure Analysis

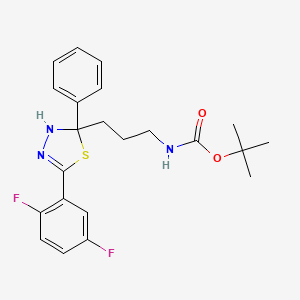

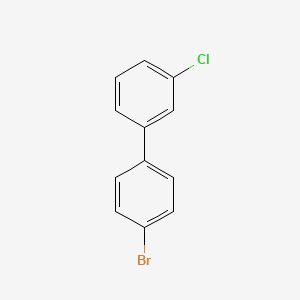

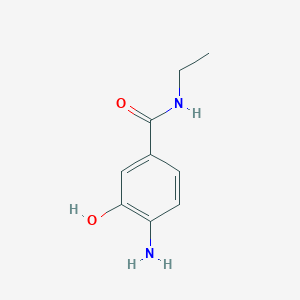

The molecular structure of 4-Bromo-3’-chloro-1,1’-biphenyl consists of two phenyl rings connected by a single bond. The bromine and chlorine atoms are positioned ortho to each other on one of the phenyl rings. The compound’s IUPAC name is 3-bromo-4’-chloro-1,1’-biphenyl . The InChI code for this compound is HUHYFZSUBKNCJM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 4-Bromo-3'-chloro-1,1'-biphenyl derivatives are used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which exhibit distorted square pyramidal and octahedral geometries. These complexes have been characterized using various methods such as elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction, and show thermal decomposition stages (Takjoo et al., 2013).

Synthesis Techniques

- The compound has been synthesized through bromination processes. For instance, using orientation catalysts and controlling the reaction with chlorine, 4-Bromobiphenyl has been synthesized, minimizing by-products such as 2-bromo biphenyl and 4,4′-dibromo biphenyl (Jia Feng-cong, 2006).

Electrochemical Reduction

- Electroreduction studies in DMF of halogenated biphenyls, including 4-bromo and 4-chloro variants, have been conducted using cyclic voltammetry. This research focuses on primary reduction waves involving the replacement of halide with hydrogen in an irreversible reaction (Rusling & Arena, 1985).

Metabolic Studies

- Metabolism studies using poultry as a model system have identified the metabolites of 4-chlorobiphenyl and 4-bromobiphenyl. These studies help in understanding the biochemical transformation pathways of these compounds (Jones, Kohli, & Safe, 1979).

Cytochrome P-450 Mediated Metabolism

- Research on the metabolism of biphenyl and 4-halobiphenyls, including 4-bromobiphenyl, has been conducted, highlighting the major and minor routes of metabolism. This research is vital in understanding the enzymatic processes involved in the breakdown of these compounds (Parkinson & Safe, 1982).

Chemical Reactivity

- Studies on the reactivity of certain diazirines, which are intermediates in the reaction of related compounds, have provided insights into the mechanisms and pathways of chemical reactions involving bromo- and chloro-biphenyls (Martinu & Dailey, 2006).

Multikilogram-Scale Synthesis

- The compound has been used in multikilogram-scale synthesis processes, such as in the preparation of biphenyl carboxylic acid derivatives through Suzuki coupling approaches, demonstrating its application in large-scale industrial chemistry (Ennis et al., 1999).

Metabolism in Rabbits

- Studies on the metabolism of bromobiphenyls, including 4-bromobiphenyl, in rabbits have led to the identification of mono and dihydroxylated metabolic products, contributing to our understanding of xenobiotic metabolism (Kohli, Wyndham, Smylie, & Safe, 1978).

Crystal Structure Analysis

- Investigations into biphenyl carbazole derivatives, including 4-bromobiphenyl variants, have been conducted for their crystal structures, luminescence, Hirshfeld surface analyses, and thermal properties. This research aids in the development of materials with specific optical and thermal characteristics (Tang et al., 2021).

Estrogenic Activity in Combustion Products

- Research on the estrogenic compounds emitted from the combustion of electronic waste, including 4-bromobiphenyl derivatives, has identified their potential estrogenic activity. This is crucial in assessing the environmental and health impacts of electronic waste combustion (Owens et al., 2007).

Mecanismo De Acción

Pharmacokinetics

The bioavailability of this compound may be influenced by factors such as its lipophilicity and the presence of transport proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3’-chloro-1,1’-biphenyl. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets. For example, the compound is stored at room temperature and is stable under dry conditions . It is also important to note that this compound is classified as hazardous, with potential risks to the environment .

Propiedades

IUPAC Name |

1-bromo-4-(3-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPIZWLJNVVCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)

![[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine](/img/structure/B3166687.png)

![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)

![Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3166737.png)